molecular formula C18H17N3O2S3 B3310604 N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide CAS No. 946211-61-6

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B3310604
CAS No.: 946211-61-6
M. Wt: 403.5 g/mol
InChI Key: DOOFNRXNYOZTRK-UHFFFAOYSA-N
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Description

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Below, we explore its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H17N3O2S3C_{18}H_{17}N_{3}O_{2}S_{3}, with a molecular weight of approximately 403.5 g/mol. The compound features a thiazole ring, an ethylamino group, and a thiophene moiety, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of Thiazole Derivative : Initial synthesis of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Introduction of Ethylamino Group : The ethylamino moiety is introduced via nucleophilic substitution.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group by reacting the thiophene derivative with an appropriate acylating agent.

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The minimum inhibitory concentration (MIC) values indicate effective dosage ranges for these compounds.

Microorganism MIC (µg/mL)
Escherichia coli10
Staphylococcus aureus15
Candida albicans20

Antioxidant Activity

Thiazole derivatives are noted for their antioxidant properties. In DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, compounds similar to this compound exhibited significant free radical scavenging activity, suggesting potential protective effects against oxidative stress .

Antitumor Activity

Research indicates that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been tested against human glioblastoma and melanoma cells, showing promising IC50 values that suggest effectiveness in inhibiting tumor growth .

Cell Line IC50 (µM)
Human Glioblastoma U25115
Human Melanoma WM79312

The biological mechanisms underlying the activity of this compound are still under investigation. However, structure–activity relationship (SAR) studies suggest that the thiazole ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in disease processes . Molecular docking studies have indicated favorable binding interactions with key proteins implicated in cancer progression and microbial resistance.

Case Studies

Recent studies have highlighted the potential of thiazole derivatives in treating various conditions:

  • Anticancer Properties : A study demonstrated that a series of thiazole derivatives showed significant cytotoxicity against multiple cancer cell lines, with some compounds displaying greater potency than established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation reported that specific thiazole derivatives exhibited broad-spectrum antimicrobial activity, suggesting their application as potential therapeutic agents against resistant bacterial strains .

Properties

IUPAC Name

N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S3/c1-2-19-14(22)11-25-18-20-15(12-7-4-3-5-8-12)17(26-18)21-16(23)13-9-6-10-24-13/h3-10H,2,11H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOFNRXNYOZTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

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